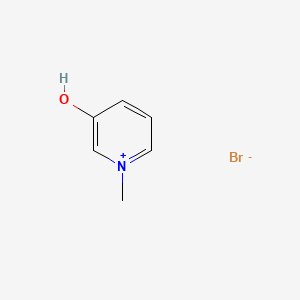
Bromure de 3-hydroxy-1-méthylpyridinium
Vue d'ensemble
Description
Pyridinium, 3-hydroxy-1-methyl-, bromide is a chemical compound with the molecular formula C6H8NOBr. It is commonly known as pyridoxine bromide, and it is a derivative of vitamin B6. Pyridoxine bromide is widely used in scientific research due to its unique properties, such as its ability to act as a coenzyme in many biochemical reactions.
Applications De Recherche Scientifique
Voies de Synthèse et Réactivité
Les sels de pyridinium, y compris le bromure de 3-hydroxy-1-méthylpyridinium, sont utilisés pour leurs diverses voies de synthèse et leur réactivité. Ils servent d'intermédiaires dans la synthèse de composés organiques complexes. Leur polyvalence structurale permet la création d'un large éventail de dérivés, qui peuvent être adaptés à des réactions spécifiques ou utilisés comme catalyseurs en synthèse organique .
Liquides Ioniques à Base de Pyridinium
Ces sels sont essentiels à la formation de liquides ioniques à base de pyridinium. Les liquides ioniques possèdent des propriétés remarquables telles qu'une faible volatilité, une haute stabilité thermique et de bonnes capacités de solvatation, ce qui les rend adaptés à diverses applications, notamment la chimie verte, l'électrochimie et comme solvants pour les réactions chimiques .
Activité Biologique
Le this compound présente une activité biologique significative. Il a été étudié pour ses propriétés antimicrobiennes contre divers agents pathogènes. En outre, il présente un potentiel en tant qu'agent anticancéreux, ouvrant la voie au développement de nouveaux médicaments thérapeutiques .
Antipaludéens et Inhibiteurs de la Cholinestérase
Ce composé est également étudié pour ses effets antipaludéens, ce qui pourrait conduire à de nouveaux traitements contre le paludisme. De plus, son rôle d'inhibiteur de la cholinestérase suggère son utilisation dans le traitement de pathologies telles que la myasthénie grave et comme antidote pré-exposition aux agents de guerre chimique .
Science des Matériaux
En science des matériaux, les sels de pyridinium sont utilisés pour modifier les propriétés de surface et créer des matériaux fonctionnels. Ils peuvent être utilisés dans le développement de matériaux avancés avec des propriétés électroniques, optiques ou mécaniques spécifiques .
Transfert Génétique
La capacité du composé à former des complexes avec l'ADN en fait un candidat potentiel pour les systèmes de transfert génétique. Il peut potentiellement être utilisé pour transporter du matériel génétique dans les cellules, ce qui constitue une étape cruciale dans la recherche sur la thérapie génique et l'ingénierie génétique .
Mécanisme D'action
Target of Action
The primary target of Pyridinium, 3-hydroxy-1-methyl-, bromide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine at the neuromuscular junction .
Mode of Action
Pyridinium, 3-hydroxy-1-methyl-, bromide: acts as a reversible inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the neuromuscular junction . This results in enhanced signaling and alleviation of symptoms associated with conditions like myasthenia gravis .
Biochemical Pathways
The action of Pyridinium, 3-hydroxy-1-methyl-, bromide affects the cholinergic pathway. By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, a key neurotransmitter in this pathway . The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals .
Pharmacokinetics
The pharmacokinetic properties of Pyridinium, 3-hydroxy-1-methyl-, bromide include its absorption, distribution, metabolism, and excretion (ADME). It is primarily eliminated through the kidneys . Approximately 90% of an intravenous dose is recovered in the urine within 24 hours, with unchanged Pyridinium, 3-hydroxy-1-methyl-, bromide and its main metabolite recovered in an approximately 4:1 ratio .
Result of Action
The molecular and cellular effects of Pyridinium, 3-hydroxy-1-methyl-, bromide ’s action include increased acetylcholine levels at the neuromuscular junction, leading to enhanced nerve signal transmission . This can alleviate symptoms of conditions like myasthenia gravis, which are characterized by muscle weakness and fatigue .
Action Environment
The action, efficacy, and stability of Pyridinium, 3-hydroxy-1-methyl-, bromide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications or substances can potentially interact with Pyridinium, 3-hydroxy-1-methyl-, bromide, influencing its efficacy and action .
Propriétés
IUPAC Name |
1-methylpyridin-1-ium-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRNYCXMUTXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31034-86-3 | |
| Record name | 3-Hydroxy-1-methylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31034-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-1-5237 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 3-hydroxy-1-methyl-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-1-5237 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WZ9EI09G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




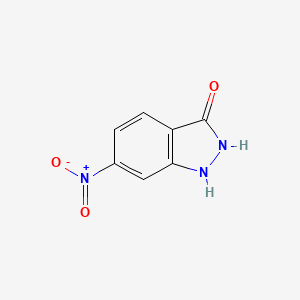
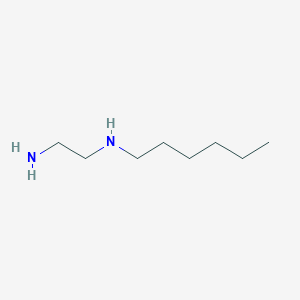

![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)

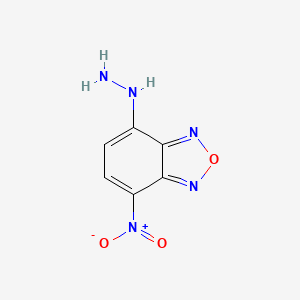


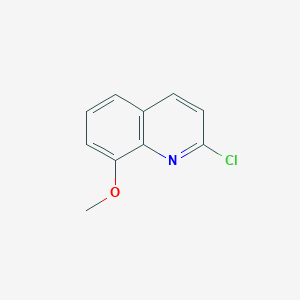
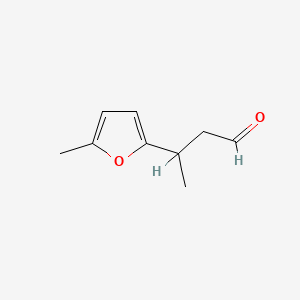


![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)